molecular formula C12H17FN2O2S B1387915 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine CAS No. 914637-61-9

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine

Cat. No.: B1387915
CAS No.: 914637-61-9
M. Wt: 272.34 g/mol
InChI Key: GIUNKEHKYNKZGE-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine is a chemical compound with the molecular formula C12H17FN2O2S It is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a piperazine ring

Safety and Hazards

While specific safety and hazard information for “1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine” is not available, it’s important to handle all chemical compounds with care. Always use personal protective equipment, ensure adequate ventilation, and avoid creating dust .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine typically involves the reaction of 2-fluoro-4-(methylsulfonyl)aniline with 3-methylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorine atom and the methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane
  • 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl]ethanol
  • 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)

Uniqueness

1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methylsulfonyl group contributes to its solubility and bioavailability.

Properties

IUPAC Name

1-(2-fluoro-4-methylsulfonylphenyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S/c1-9-8-15(6-5-14-9)12-4-3-10(7-11(12)13)18(2,16)17/h3-4,7,9,14H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUNKEHKYNKZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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